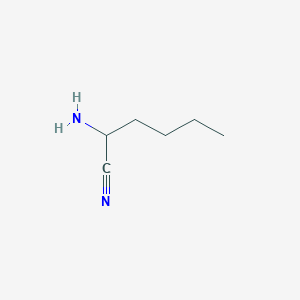
Cyclopropanemethanol, 2-(2,3-dichlorophenyl)-alpha-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropanemethanol, 2-(2,3-dichlorophenyl)-alpha-methyl- is a chemical compound with a unique structure that includes a cyclopropane ring, a methanol group, and a dichlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanemethanol, 2-(2,3-dichlorophenyl)-alpha-methyl- typically involves the reaction of 2,3-dichlorophenylacetonitrile with cyclopropylmagnesium bromide, followed by hydrolysis to yield the desired product. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification processes such as recrystallization and chromatography are employed to achieve the required purity levels for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropanemethanol, 2-(2,3-dichlorophenyl)-alpha-methyl- undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the dichlorophenyl group or to modify the cyclopropane ring.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2-(2,3-dichlorophenyl)cyclopropanecarboxylic acid.
Reduction: Formation of cyclopropanemethanol derivatives with modified phenyl groups.
Substitution: Formation of various substituted cyclopropanemethanol derivatives.
Applications De Recherche Scientifique
Cyclopropanemethanol, 2-(2,3-dichlorophenyl)-alpha-methyl- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Cyclopropanemethanol, 2-(2,3-dichlorophenyl)-alpha-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. The cyclopropane ring and dichlorophenyl group play crucial roles in determining the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dichlorophenol: Shares the dichlorophenyl group but lacks the cyclopropane and methanol groups.
Cyclopropanemethanol: Contains the cyclopropane and methanol groups but lacks the dichlorophenyl group.
2-(2,3-Dichlorophenyl)ethanol: Similar structure but with an ethanol group instead of a methanol group.
Uniqueness
Cyclopropanemethanol, 2-(2,3-dichlorophenyl)-alpha-methyl- is unique due to its combination of a cyclopropane ring, a methanol group, and a dichlorophenyl group
Propriétés
Numéro CAS |
1269530-16-6 |
|---|---|
Formule moléculaire |
C11H12Cl2O |
Poids moléculaire |
231.11 g/mol |
Nom IUPAC |
1-[2-(2,3-dichlorophenyl)cyclopropyl]ethanol |
InChI |
InChI=1S/C11H12Cl2O/c1-6(14)8-5-9(8)7-3-2-4-10(12)11(7)13/h2-4,6,8-9,14H,5H2,1H3 |
Clé InChI |
MOEPTMHNKIILEJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CC1C2=C(C(=CC=C2)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-methoxy-4-methyl-6-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H-chromen-2-one](/img/structure/B15110527.png)
![N-[(2Z)-3-(2,5-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide](/img/structure/B15110529.png)
![6-[(4-Methyl phenyl)carbonyl]-1,6-diazatetracyclo[7.6.1.0{5,16}.0{10,15}]hexadeca-9(16),10(15),11,13-tetraen-2-one](/img/structure/B15110540.png)
![5-{[(2Z)-3-[2-(4-fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid](/img/structure/B15110548.png)
![7-(4-fluorophenyl)-2-(2-phenylethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B15110552.png)
![4-(1,1-Dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzoic acid](/img/structure/B15110556.png)
![2-[(5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-(thiophen-2-yl)ethanone](/img/structure/B15110557.png)
![3-oxo-N-[4-(pyrrolidine-1-sulfonyl)phenyl]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B15110561.png)

![(5Z)-3-(furan-2-ylmethyl)-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15110582.png)
![3-cyclopentyl-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide](/img/structure/B15110589.png)

![(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzoate](/img/structure/B15110620.png)

